molecular formula C9H15NO2 B3324068 Methyl 4-azaspiro[2.5]octane-7-carboxylate CAS No. 1785243-56-2

Methyl 4-azaspiro[2.5]octane-7-carboxylate

Cat. No.: B3324068
CAS No.: 1785243-56-2
M. Wt: 169.22
InChI Key: HRRINSZEBGFYHE-UHFFFAOYSA-N
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Description

General Context of Spiro Compounds in Advanced Synthesis and Chemical Diversity

Spirocycles are prevalent in a wide array of natural products and have demonstrated significant potential in medicinal chemistry and material science. The inherent three-dimensionality of spirocyclic scaffolds allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The move away from flat, aromatic structures towards more sp³-hybridized, three-dimensional molecules is a key strategy in modern drug discovery to improve physicochemical properties and overcome challenges associated with poor solubility and metabolic instability. The construction of these complex architectures often requires innovative synthetic methodologies, driving the development of new reactions and strategies in organic synthesis.

Significance of Azaspirocyclic Systems in Molecular Design

Within the broader class of spirocyclic compounds, azaspirocycles, which incorporate one or more nitrogen atoms within the spirocyclic framework, are of particular importance. The presence of the nitrogen atom provides a handle for further functionalization and can significantly influence the pharmacological properties of the molecule. Azaspirocyclic systems have been shown to offer improved aqueous solubility, and in some cases, enhanced metabolic stability compared to their non-spirocyclic or carbocyclic counterparts. These characteristics make them attractive scaffolds for the development of new central nervous system (CNS) active agents and other therapeutics. The rigid nature of the azaspirocyclic core allows for the precise positioning of substituents, enabling the fine-tuning of a compound's biological activity.

Overview of Methyl 4-azaspiro[2.5]octane-7-carboxylate within Spirocyclic Chemical Research

This compound is a specific example of an azaspirocycle that has emerged as a valuable building block in medicinal chemistry. Its structure features a cyclopropane (B1198618) ring fused to a piperidine (B6355638) ring at the C4 position, with a methyl carboxylate group at the C7 position. This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. For instance, the core structure of 4-azaspiro[2.5]octane is found in compounds developed as LRRK2 kinase inhibitors for the potential treatment of Parkinson's disease and as GPR43 receptor agonists for conditions like diabetes and obesity. google.com The methyl ester functionality provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening and lead optimization.

Chemical and Physical Properties

The following table summarizes some of the key chemical and physical properties of this compound and its hydrochloride salt.

PropertyThis compoundThis compound hydrochloride
CAS Number 1785243-56-2 2253630-26-9
Molecular Formula C₉H₁₅NO₂ C₉H₁₆ClNO₂
Molecular Weight 169.22 g/mol 205.68 g/mol
Predicted Density 1.11 ± 0.1 g/cm³ Not Available
Predicted Boiling Point 243.3 ± 33.0 °C Not Available
Purity (from supplier) ≥95% accelachem.com98% cymitquimica.com

Research and Synthesis

While specific, in-depth research articles solely dedicated to this compound are not abundant in publicly available literature, its significance can be inferred from the extensive research on its derivatives, particularly the N-Boc protected analogue, 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid. smolecule.com

The synthesis of the 4-azaspiro[2.5]octane core generally involves multi-step sequences. One common approach is the use of a Dieckmann condensation or related cyclization strategies to form the piperidine ring. Another method involves the ring-closing metathesis of a suitably functionalized diene. The cyclopropane ring can be introduced via cyclopropanation of an appropriate precursor.

Patent literature describes general methods for the synthesis of 4,7-diazaspiro[2.5]octane compounds, which share a similar structural framework. google.com These methods often involve the reaction of a cyclopropane-containing building block with an amino acid derivative, followed by cyclization and subsequent functional group manipulations. For example, a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate can be reacted with glycine (B1666218) methyl ester hydrochloride in the presence of a base to initiate the formation of the spirocyclic system. google.com

The tert-butyl ester analogue, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, is frequently used as an intermediate. medchemexpress.com This highlights the importance of the ester functionality at the 7-position for further chemical elaboration in the synthesis of more complex molecules. It is reasonable to infer that the methyl ester serves a similar purpose as a versatile intermediate.

Applications in Research

The primary application of this compound and its close analogues in research is as a key building block in the synthesis of compounds for drug discovery. The 4-azaspiro[2.5]octane scaffold has been identified as a privileged structure in medicinal chemistry due to its favorable three-dimensional conformation.

Research into LRRK2 kinase inhibitors for Parkinson's disease has utilized the related 4-oxa-7-azaspiro[2.5]octane hydrochloride as an intermediate. google.com This suggests that the 4-azaspiro[2.5]octane core is a valuable pharmacophore for targeting this kinase. Similarly, the use of 4-oxa-7-azaspiro[2.5]octane as an intermediate in the preparation of GPR43 receptor agonists for the treatment of diabetes and obesity further underscores the therapeutic potential of this spirocyclic system. google.com

The N-Boc protected carboxylic acid derivative, 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid, has shown preliminary evidence of antibacterial, antifungal, and anticancer activities. smolecule.com While these findings are for a related compound, they suggest that the 4-azaspiro[2.5]octane scaffold may have broader therapeutic applications beyond its initial use as a kinase inhibitor or receptor agonist intermediate. The ability to modify the carboxylate and the secondary amine of this compound allows for the exploration of a wide range of chemical space in the search for new bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-azaspiro[2.5]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)7-2-5-10-9(6-7)3-4-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRINSZEBGFYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Attributes and Conformational Analysis of Methyl 4 Azaspiro 2.5 Octane 7 Carboxylate

Azaspiro[2.5]octane Core Architecture: Ring System and Spiro Junction

The fundamental framework of Methyl 4-azaspiro[2.5]octane-7-carboxylate is the azaspiro[2.5]octane core. This structure is a type of spiro compound, which is characterized by having two rings connected through a single, shared carbon atom. nih.gov In this specific case, the core consists of a three-membered cyclopropane (B1198618) ring and a six-membered nitrogen-containing ring (a piperidine (B6355638) ring).

The shared atom, known as the spiro center or spiro junction, imparts significant three-dimensional complexity and rigidity to the molecule. This junction forces the two rings into perpendicular planes. The nomenclature "[2.5]" indicates the number of carbon atoms in each ring linked to the spiro atom (excluding the spiro atom itself). The cyclopropane ring has two such carbons, and the piperidine ring has five. The "4-aza" prefix specifies that a nitrogen atom replaces the carbon at the 4-position of the piperidine ring, relative to the spiro atom which is conventionally numbered last in the sequence.

Stereochemical Considerations and Chirality in Azaspiro[2.5]octane Systems

Spirocyclic systems frequently exhibit chirality, and the azaspiro[2.5]octane framework is no exception. The spiro carbon atom itself is a stereocenter, meaning that 4-azaspiro[2.5]octane can exist as a pair of enantiomers (non-superimposable mirror images).

The introduction of a substituent, such as the methyl carboxylate group at the 7-position in this compound, creates an additional chiral center. This gives rise to the possibility of multiple diastereomers. The relative orientation of the substituent on the piperidine ring (cis or trans to the cyclopropane ring) and its own potential for R/S configuration at C7, combined with the chirality at the spiro center, results in a complex stereochemical landscape. The synthesis of specific stereoisomers often requires advanced stereodivergent or enantioselective methods. acs.org The absolute configuration of such molecules can be determined using spectroscopic techniques in conjunction with quantum mechanical calculations. researchgate.net

Theoretical and Computational Studies on Molecular Geometry and Stability

To fully understand the three-dimensional structure and energetics of this compound, theoretical and computational methods are indispensable.

Molecular Modeling Approaches and Conformational Landscape Investigations

Molecular modeling techniques, including molecular mechanics, are employed to investigate the conformational landscape of the molecule. The six-membered piperidine ring is not planar and is expected to adopt a stable chair conformation to minimize angular and torsional strain. In this chair conformation, the methyl carboxylate substituent at the C7 position can be oriented in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

Generally, for substituted six-membered rings, the equatorial position is thermodynamically more favorable for a bulky substituent to avoid steric clashes with other atoms. researchgate.net Computational models can calculate the energy difference between these conformers and predict the dominant structure. These studies are crucial for understanding how the molecule's shape influences its properties and interactions. acs.org

Density Functional Theory (DFT) and Ab Initio Calculations in Structural Elucidation

For a more precise and detailed structural analysis, quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations are used. acs.orgyoutube.com These first-principles methods solve the Schrödinger equation for the molecule to provide highly accurate information about its electronic structure, geometry, and energy.

DFT calculations can be used to:

Optimize the molecular geometry, providing precise bond lengths, bond angles, and dihedral angles for the most stable conformer. researchgate.net

Calculate the relative energies of different stereoisomers and conformers with high accuracy, confirming the stability of the equatorial-substituted chair form. nih.gov

Simulate spectroscopic data (e.g., NMR chemical shifts) to aid in the experimental characterization and assignment of the molecule's configuration. researchgate.net

Rationalize the stereochemical outcomes of synthetic reactions that produce azaspiro compounds. acs.org

These computational studies provide fundamental insights that complement experimental data, leading to a comprehensive understanding of the molecule's structural attributes. acs.org

Table 1: Properties of this compound

Property Value Source
Molecular Formula C₉H₁₅NO₂
Molar Mass 169.22 g/mol
Predicted Density 1.11 ± 0.1 g/cm³

| Predicted Boiling Point | 243.3 ± 33.0 °C | |

Table 2: Compound Names Mentioned in this Article

Compound Name

Advanced Synthetic Methodologies for Methyl 4 Azaspiro 2.5 Octane 7 Carboxylate and Its Key Precursors

Multi-Step Organic Synthesis Strategies

Multi-step synthesis involves a sequence of chemical reactions to transform simple starting materials into a more complex target molecule. vapourtec.com This approach is necessary when a compound cannot be made in a single step and allows for the systematic construction of intricate molecular architectures. vapourtec.com The synthesis of the 4-azaspiro[2.5]octane framework, an important intermediate in medicinal chemistry, often involves such multi-step sequences. These strategies might include creating key intermediates like tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate or tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate, which can then be further elaborated to the final product. uni.lubldpharm.com

Construction of the Azaspiro[2.5]octane Core

The defining feature of Methyl 4-azaspiro[2.5]octane-7-carboxylate is its azaspiro[2.5]octane core, which consists of a cyclopropane (B1198618) ring and a piperidine (B6355638) ring sharing a single carbon atom. The construction of this strained, three-dimensional structure is a significant synthetic challenge that can be addressed through various modern organic chemistry reactions.

One effective strategy for building nitrogen-containing rings involves the ring-opening of activated cyclopropanes followed by cyclization. rsc.orgresearchgate.net Donor-acceptor cyclopropanes, which have both an electron-donating and an electron-withdrawing group, are particularly useful for this purpose. The inherent strain and electronic properties of these molecules make them susceptible to ring-opening, which can then be trapped by a nitrogen nucleophile to initiate a cyclization or annulation cascade. rsc.orgresearchgate.net

This approach can be envisioned for the synthesis of the 4-azaspiro[2.5]octane system. A suitably substituted cyclopropane, often bearing nitrile or ester groups, can react with an amine under base-promoted conditions. nih.gov The reaction proceeds through a Michael-initiated ring closure (MIRC), where the nitrogenous reagent attacks an electron-deficient center, leading to an intermediate that undergoes intramolecular cyclization to form the desired heterocyclic ring. nih.gov

Table 1: Illustrative Cyclization Approach

Reactant 1 (Cyclopropane Derivative) Reactant 2 (Nitrogenous Reagent) Reaction Type Key Feature
Dinitrile-substituted cyclopropane Primary or Secondary Amine Michael-Initiated Ring Closure (MIRC) Base-promoted annulation to form a nitrogen-containing ring. nih.gov

Amino acids are versatile chiral building blocks for synthesizing complex nitrogen-containing molecules. nih.gov A known methodology involves the synthesis of spirocyclic dioxopiperazines from α-quaternary α-amino nitriles, which are themselves derived from amino acids. nih.gov This process typically involves the hydration of the nitrile group, followed by a base-mediated cyclization to form the piperazine (B1678402) ring system. nih.gov

While this specific example leads to dioxopiperazines, the underlying principle of using an amino acid derivative to construct a nitrogenous ring can be adapted. For the 4-azaspiro[2.5]octane core, one could conceive of a strategy starting from a modified amino acid that already contains a cyclopropane moiety or a precursor that can be converted into one. Subsequent intramolecular condensation and cyclization steps would then form the desired spirocyclic piperidine ring. The use of amino acid derivatives offers the significant advantage of introducing chirality into the final molecule.

The Diels-Alder reaction is a powerful tool for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com A variation known as the aza-Diels-Alder (or hetero-Diels-Alder) reaction is particularly relevant for synthesizing nitrogen-containing heterocycles. wikipedia.orgrsc.org In this reaction, either the diene or, more commonly, the dienophile contains a nitrogen atom. sigmaaldrich.comrsc.org

To construct the piperidine portion of the 4-azaspiro[2.5]octane core, an imine can act as the dienophile, reacting with a conjugated diene. wikipedia.org If the imine partner in this reaction already contains the spiro-cyclopropane group, the reaction would directly yield the azaspiro[2.5]octane skeleton. The reaction is highly stereospecific and its outcome can often be controlled by the choice of reactants and catalysts. organic-chemistry.org The driving force for this reaction is the favorable formation of stable sigma (σ) bonds from less stable pi (π) bonds. wikipedia.orgorganic-chemistry.org

Table 2: Aza-Diels-Alder Reaction Components

Diene Component Dienophile Component (Aza-dienophile) Product Ring System Key Advantage
Conjugated Diene (e.g., 1,3-Butadiene) Imine (R-N=CH-R') Tetrahydropyridine derivative Efficient construction of a six-membered nitrogen-containing ring in a single step. rsc.org

Photochemical reactions provide unique pathways for skeletal rearrangements that are often difficult to achieve through thermal methods. Photochemical ring expansion is a strategy that can be used to synthesize spirocycles under mild, catalyst-free conditions. nih.govacs.org This process can involve the reaction of a diazo compound with a heterocycle under visible-light irradiation, leading to the formation of an ylide intermediate that subsequently rearranges to an expanded ring. nih.govrsc.org

A potential route to an azaspiro[2.5]octane precursor could involve the photochemical ring expansion of a smaller nitrogen-containing ring. For instance, an azetidine (B1206935) (four-membered ring) derivative could potentially be expanded to a piperidine (six-membered ring) while creating the spirocyclic junction. rsc.org These reactions are valued for their operational simplicity and tolerance of various functional groups. acs.org

A novel cascade reaction has also been developed where the thermal elimination of a chlorosulfate (B8482658) moiety triggers a ring expansion and a subsequent cationic cyclization to form spirocarbocyclic compounds without the need for additional reagents or catalysts. nih.gov

The Simmons-Smith reaction is a classic and highly effective method for synthesizing cyclopropanes from alkenes. wikipedia.orgmdpi.com The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which adds a methylene (B1212753) (CH₂) group across a double bond in a stereospecific manner. wikipedia.orgyoutube.com This means the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org

For the synthesis of the 4-azaspiro[2.5]octane core, this reaction is ideal for constructing the cyclopropane ring. The synthesis would start with a piperidine derivative that has an exocyclic double bond at the C4 position. Treatment of this alkene with the Simmons-Smith reagent would yield the desired spiro[2.5]octane framework.

Several modifications of the original protocol exist. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often provides higher yields and is particularly effective for electron-rich alkenes like enol ethers. wikipedia.orgmdpi.com

Table 3: Comparison of Simmons-Smith Variations

Reagent System Name Key Features
Zn(Cu), CH₂I₂ Simmons-Smith (Original) Stereospecific cyclopropanation of alkenes; can be expensive. wikipedia.org
Et₂Zn, CH₂I₂ Furukawa Modification Increased reactivity and yield, especially for activated alkenes. wikipedia.orgmdpi.com
Intramolecular Cyclization Strategies (e.g., Fukuyama-Mitsunobu Cyclization)

Intramolecular cyclization is a key strategy for assembling the azaspiro[2.5]octane framework. The Fukuyama-Mitsunobu reaction, in particular, offers a powerful method for forming cyclic amines under mild conditions. chem-station.com This reaction involves the alkylation of a sulfonamide-protected amine with an alcohol. chem-station.comnih.gov In the context of synthesizing spirocyclic structures, a linear precursor containing both a nosyl-protected amine and a hydroxyl group can be induced to cyclize.

The general mechanism involves activating the alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). nih.gov The nosyl-protected amine, which is sufficiently acidic, then acts as a nucleophile, attacking the activated alcohol to form the C-N bond and close the ring. chem-station.com An advantage of this method is the subsequent ease of deprotecting the nosyl group using a thiol, such as thiophenol, under mild basic conditions to yield the secondary amine of the spirocycle. chem-station.com This approach has been successfully utilized for the solid-phase synthesis of complex amine-bridged cyclic compounds and other heterocyclic scaffolds. nih.govnih.gov Research has shown that DIAD can be a superior reagent to DEAD for solid-phase applications of this reaction. nih.govdocumentsdelivered.com

Transformation Pathways Involving Substitution, Protecting Group Chemistry, and Reduction

Synthesizing this compound often involves a multi-step sequence that includes substitution reactions, the strategic use of protecting groups, and final reduction steps to achieve the desired structure. google.com

Utilization of 4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl) Carbamate (B1207046) Derivatives as Starting Materials

A notable synthetic route begins with derivatives of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate. google.com This starting material contains the pre-formed cyclopropane ring and a protected nitrogen atom. The synthesis proceeds through a series of transformations including substitution, the introduction and removal of protecting groups, and reduction. google.com This pathway is advantageous as it avoids harsh or hazardous reagents like boron trifluoride diethyl etherate, enhancing the safety profile of the synthesis. google.com The 4-methoxybenzyl (PMB) group is a crucial component, serving as a protecting group for the amine that can be removed under specific conditions later in the synthesis. google.comnih.gov

Selective Functional Group Manipulations (e.g., Esterification, Amidation)

Throughout the synthesis of azaspiro[2.5]octane derivatives, selective manipulations of functional groups are critical. Esterification and amidation reactions are fundamental transformations. For instance, in a key cyclization step, an amino group, after being deprotected, can nucleophilically attack an ester group within the same molecule to form the six-membered lactam ring of the azaspiro[2.5]octane core. google.com

The carboxylate moiety of the target compound, this compound, can be introduced via standard esterification procedures. Conversely, this ester can be hydrolyzed and subsequently coupled with various amines to form a wide range of amide derivatives, allowing for the exploration of structure-activity relationships. The strategic interplay between protecting groups and these functional group interconversions is essential for the successful construction of the final molecule.

Catalytic Approaches in Azaspiro[2.5]octane Synthesis

Catalysis plays a pivotal role in achieving efficient and selective synthesis of the azaspiro[2.5]octane scaffold, with both transition metal and acid/base catalysis being employed in key steps. google.com

Transition Metal Catalysis (e.g., Pd/C)

Palladium on carbon (Pd/C) is a versatile and widely used heterogeneous catalyst in the synthesis of azaspirocyclic compounds. google.comresearchgate.net It is particularly effective for hydrogenation and hydrogenolysis reactions. researchgate.netmdpi.com In the synthesis of related azaspiro[2.5]octane intermediates, Pd/C is used to catalyze hydrogenation steps, such as the reduction of a nitrile to an amine. google.com This type of reaction is typically carried out under an atmosphere of hydrogen gas, often in a protic solvent like methanol (B129727) or ethanol (B145695) and sometimes with the addition of acid. google.com

The benefits of using Pd/C include its low cost, high catalytic activity without the need for complex ligands, and ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling. researchgate.net Pd/C can also be used for the removal of benzyl-type protecting groups via hydrogenolysis. nih.gov The efficiency and selectivity of Pd/C catalysts can be influenced by the properties of the carbon support and the reaction conditions. researchgate.net

Table 1: Examples of Pd/C Catalyzed Reactions in Azaspiro-compound Synthesis

Reactant TypeProduct TypeCatalystReagentsConditionsYieldSource
Nitrile IntermediateAmine IntermediatePd/CH₂, Concentrated HCl, Methanol40°C, 16h82% google.com
Nitrile IntermediateAmine IntermediatePd(OH)₂/CH₂, Concentrated HCl, Ethanol20°C, 16h84% google.com

Acid/Base Catalysis in Cyclization and Rearrangement Reactions

Acid and base catalysis are fundamental in facilitating key cyclization and rearrangement steps. In the synthesis of 4,7-diazaspiro[2.5]octane, acidic conditions are used to trigger the deprotection of a p-methoxybenzyl (PMB) group. google.com The removal of this protecting group unmasks a secondary amine, which then undergoes an intramolecular cyclization by attacking an ester functionality to form the piperidinone ring of the spiro-system. google.com Organic acids such as trifluoroacetic acid in a solvent like dichloromethane (B109758) are effective for this transformation. google.com

Bases are also employed in various stages. For example, strong, non-nucleophilic bases like sodium hydride are used to deprotonate alcohols, preparing them for substitution reactions. google.com Organic bases such as triethylamine (B128534) or diisopropylethylamine can be used as acid scavengers or to promote cyclization reactions under milder conditions. google.com These catalytic methods are crucial for controlling the reaction pathways and achieving high yields of the desired spirocyclic products.

Stereoselective and Asymmetric Synthesis Strategies

The construction of the 4-azaspiro[2.5]octane core with defined stereochemistry at the spirocenter and any additional chiral centers is a formidable synthetic challenge. Stereoselective strategies are crucial as the spatial arrangement of substituents can be a key determinant of a molecule's biological activity. chemrxiv.org

Diastereoselectivity in the formation of the azaspiro[2.5]octane ring system is often achieved through intramolecular cyclization reactions where the stereochemistry of an existing center on a precursor molecule dictates the stereochemical outcome of the newly formed spirocenter.

A prevalent strategy involves the intramolecular conjugate addition (aza-Michael reaction) of a nitrogen nucleophile onto an appropriately positioned Michael acceptor. patsnap.com In the synthesis of substituted piperidines, the stereoselectivity of the cyclization can be controlled by the existing stereocenters in the acyclic precursor. For instance, cascade reactions involving the addition of amines to nitroalkenes and subsequent reaction with an enone can produce highly substituted piperidines with excellent diastereoselectivity, controlled by an exocyclic stereocenter.

Another powerful approach is the strain-release driven spirocyclization of highly strained precursors, such as azabicyclo[1.1.0]butyl ketones. These reactions proceed by the nucleophilic attack of an alcohol, followed by cleavage of the C-N bond of the strained ring system to form an azetidinium ion, which is then trapped by the tethered nucleophile to form the spirocycle. This method has been shown to be effective for creating various oxa-azaspirocycles, and the principles can be extended to all-carbon spirocycles. The choice of protecting groups and reaction conditions allows for control over the reaction pathway and subsequent stereochemical outcome. google.com

In many cases, when a racemic or diastereomeric mixture of the spirocycle is formed, separation of the desired diastereomer is accomplished through standard laboratory techniques.

Achieving enantioselectivity in the synthesis of chiral azaspirocycles can be accomplished through several modern catalytic methods, including organocatalysis and biocatalysis. These approaches aim to create a single enantiomer directly, avoiding the need for chiral resolution of a racemic mixture.

A groundbreaking development in the synthesis of related azaspiro[2.y]alkanes is the use of engineered enzymes. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.org This biocatalytic method utilizes engineered protoglobin-based enzymes to deliver all possible stereoisomers of the azaspiro[2.y]alkane products with exceptional levels of both diastereoselectivity and enantioselectivity. chemrxiv.org The reactions are conducted using lyophilized E. coli lysate as the catalyst in an aqueous environment, representing a practical and green approach to these valuable chiral scaffolds. chemrxiv.org The ability to evolve these enzymes allows for fine-tuning to produce a specific desired stereoisomer in high yield and purity. chemrxiv.org

The following table summarizes the performance of evolved protoglobin variants in the stereodivergent synthesis of a model azaspiro[2.y]alkane, demonstrating the high degree of selectivity achievable.

Catalyst VariantProduct StereoisomerDiastereomeric Ratio (dr)Enantiomeric Ratio (er)Yield
ApePgb-xHC-5312(R)-2a>99.5:0.599:171%
TamPgb-xHC-5318(S)-2a>99.5:0.55:95>99%
ApePgb-xHC-5315(R)-2c>99.5:0.52.5:97.583%
TamPgb-xHC-5318(S)-2c>99.5:0.595:572%
Data adapted from a study on the enzymatic synthesis of azaspiro[2.y]alkanes. chemrxiv.org

Organocatalysis also provides a powerful avenue for enantioselective spirocyclization. For example, the synthesis of a related spirocyclic proline analogue, (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, was achieved via a one-pot double allylic alkylation using a chinchonidine-derived phase-transfer catalyst, yielding the product with a high enantiomeric ratio (95:5 e.r.). researchgate.net Similar strategies, employing chiral catalysts to control the stereochemical environment of the cyclization, are a cornerstone of modern asymmetric synthesis and are applicable to the construction of the 4-azaspiro[2.5]octane framework.

Efficiency and Scalability Considerations in Synthetic Routes

For a chemical compound to be viable for larger-scale applications, its synthetic route must be efficient, high-yielding, and scalable. This involves minimizing the number of synthetic steps, optimizing reaction conditions, and ensuring that purification methods are practical for larger quantities.

For instance, a three-component reaction of an amine, a nitroalkene, and an enone can be performed in a single pot to generate complex piperidine structures with high diastereoselectivity. biosynth.com Another approach integrates amide activation, nitrile ion reduction, and intramolecular nucleophilic substitution in a one-pot reaction to furnish piperidines under mild, metal-free conditions. univ.kiev.ua The enzymatic synthesis of azaspiro[2.y]alkanes described previously also functions as a highly efficient one-pot procedure, where the biocatalyst orchestrates the entire cyclopropanation in a single reaction vessel. chemrxiv.org

Purification is a crucial final step to obtain the target compound with the required purity. The two most common techniques for purifying spirocyclic intermediates and final products are column chromatography and crystallization.

Column Chromatography: Flash column chromatography is widely used to separate the desired product from unreacted starting materials and byproducts, as well as for separating diastereomers.

Crystallization: When applicable, crystallization is a highly effective and scalable method for purification. It can provide compounds of very high purity and is often preferred in industrial processes. For instance, in some syntheses of spirocyclic structures, the final product can be isolated by crystallization without the need for chromatography. The hydrochloride salt of a target amine, such as this compound hydrochloride, is often prepared to induce crystallization and facilitate purification and handling.

The scalability of these routes is a key consideration. Syntheses that are successful on a milligram scale must be robust enough to be performed on a gram or even kilogram scale. The enzymatic synthesis of azaspiro[2.y]alkanes has been demonstrated on a gram scale, with substrate concentrations up to 150 g/L, underscoring its potential for large-scale production. chemrxiv.org

Chemical Reactivity and Derivatization Pathways of Methyl 4 Azaspiro 2.5 Octane 7 Carboxylate

Common Reaction Types: Oxidation, Reduction, and Substitution Reactions

The chemical behavior of Methyl 4-azaspiro[2.5]octane-7-carboxylate is characterized by its susceptibility to a range of common organic reactions.

Oxidation: While specific oxidation studies on this compound are not extensively documented in publicly available literature, the secondary amine presents a potential site for oxidation. Mild oxidizing agents could potentially lead to the formation of the corresponding nitroxide radical or hydroxylamine, while stronger conditions might result in the cleavage of the piperidine (B6355638) ring. The carbon atoms within the rings could also be susceptible to oxidation under specific conditions, leading to carbonyl-containing derivatives such as tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate.

Reduction: The ester functionality is a prime target for reduction. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the methyl ester to the corresponding primary alcohol, yielding (4-azaspiro[2.5]octan-7-yl)methanol. In the context of related diazaspiro compounds, the reduction of an amide to an amine using a suitable reducing agent has been reported, highlighting the feasibility of reducing carbonyl groups within this class of molecules. google.com

Substitution Reactions: The secondary amine is nucleophilic and can readily undergo substitution reactions. For instance, it can be alkylated or acylated. A common derivatization involves the introduction of a protecting group, such as the tert-butoxycarbonyl (Boc) group, via reaction with di-tert-butyl dicarbonate (B1257347). google.com Additionally, substitution reactions can be employed in the synthesis of the spirocyclic core itself. For example, the synthesis of 4,7-diazaspiro[2.5]octane compounds has been achieved through substitution reactions involving glycine (B1666218) methyl ester hydrochloride. google.com

Mechanism-Based Studies of Reactivity

The reactivity of this compound can be understood by examining the inherent electronic properties of its functional groups.

The primary site of nucleophilic attack is the electrophilic carbonyl carbon of the methyl ester group. This center is susceptible to attack by a variety of nucleophiles, leading to the transformation of the ester. For instance, hydrolysis under basic conditions would involve the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the corresponding carboxylate salt after a tetrahedral intermediate collapses. Similarly, ammonolysis or aminolysis would yield the corresponding amide.

While less common, the alkyl center of the methyl group could theoretically undergo nucleophilic attack in an SN2-type reaction with a potent nucleophile, though this is generally a less favorable pathway compared to reactions at the carbonyl carbon.

The nitrogen atom of the secondary amine is a key nucleophilic center due to the presence of a lone pair of electrons. This makes it reactive towards a wide array of electrophiles. It can be readily protonated by acids to form the corresponding ammonium (B1175870) salt. cymitquimica.com Its nucleophilicity is central to its derivatization, allowing for reactions such as alkylation, acylation, and sulfonylation. The introduction of an electron-withdrawing group, such as a Boc-protecting group, significantly diminishes the nucleophilicity of the nitrogen atom. nih.gov

Synthesis of Diverse Derivatives and Analogues for Research Exploration

The structural features of this compound make it a versatile scaffold for the synthesis of a variety of derivatives.

The methyl ester of this compound can be readily transformed into other functional groups.

Hydrolysis: Saponification with a base like sodium hydroxide would yield the corresponding carboxylic acid, 4-azaspiro[2.5]octane-7-carboxylic acid.

Amidation: Reaction with an amine in the presence of a coupling agent or via direct aminolysis can produce a wide range of amides.

Transesterification: Treatment with a different alcohol under acidic or basic catalysis can exchange the methyl group for other alkyl or aryl groups.

Reduction: As mentioned, reduction with a strong hydride agent would afford the corresponding alcohol. google.com

The secondary amine is a common site for functionalization, often to modulate the compound's biological activity or to protect the nitrogen during subsequent synthetic steps. A frequently employed modification is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The resulting N-Boc derivative, methyl 4-(tert-butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylate, has altered solubility and reactivity, with the nitrogen's nucleophilicity being significantly attenuated. chemscene.com This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions at the nitrogen atom. google.commdpi.com

The synthesis of various derivatives highlights the versatility of the azaspiro[2.5]octane scaffold.

Derivative NameCAS NumberMolecular FormulaApplication/Significance
tert-Butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate2090136-41-5C₁₂H₂₂N₂O₂Building block for further functionalization. achemblock.com
tert-Butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylateNot AvailableC₁₃H₂₁NO₃Intermediate for the synthesis of more complex molecules. uni.lu
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate1892578-21-0C₁₂H₁₉NO₃Ketone derivative for further chemical transformations. bldpharm.com
4-tert-Butyl 7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylateNot AvailableC₁₄H₂₁NO₅Introduces an additional carbonyl group for diverse reactivity. bldpharm.com

Introduction of Substituents on the Spirocyclic Ring System

The derivatization of the this compound core is a key strategy for modulating its physicochemical properties and biological activity in medicinal chemistry. The introduction of various substituents on the spirocyclic framework, which consists of a piperidine ring and a cyclopropane (B1198618) ring, allows for the exploration of the chemical space around this scaffold. Research in this area has primarily focused on the functionalization of the piperidine ring, with the C7 position being a particularly versatile site for modification.

The introduction of substituents onto the spirocyclic rings of this compound can be achieved through several synthetic pathways. These transformations often involve the initial synthesis of a functionalized 4-azaspiro[2.5]octane core, which is then elaborated. Key intermediates in these processes include ketones, alcohols, and their corresponding sulfonates, which serve as handles for introducing a diverse array of functional groups.

A pivotal intermediate for derivatization at the C7 position is the corresponding ketone, tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate . This compound provides a reactive carbonyl group that can undergo a variety of transformations, including reductive amination to introduce amino groups, and reactions with organometallic reagents to form tertiary alcohols.

Another critical pathway for C7-functionalization involves the corresponding alcohol, tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate . This alcohol can be accessed through the reduction of the aforementioned ketone. The hydroxyl group itself can be a desirable feature, or it can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions.

The conversion of the 7-hydroxy derivative to tert-butyl 7-(p-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate is a significant step, as the tosyloxy group is an excellent leaving group. harvard.edu This allows for the displacement of the tosyloxy group by a wide range of nucleophiles, enabling the introduction of various substituents at the C7 position. This method provides a reliable and versatile route to a library of C7-substituted 4-azaspiro[2.5]octane derivatives. harvard.edu

While the majority of documented derivatizations occur at the C7 position, substitution at other positions on the piperidine ring, such as C5, has also been reported. The existence of compounds like 4-Azaspiro[2.5]octane-5-methanol suggests that functionalization at this position is also synthetically accessible, likely through multi-step sequences involving the construction of a suitably substituted piperidine ring prior to or following spirocyclization.

The functionalization of the cyclopropane ring of the spiro-system is less common. Due to the significant ring strain of the three-membered ring, reactions on the cyclopropane moiety often lead to ring-opening rather than simple substitution. This reactivity can be exploited for further synthetic transformations but makes the introduction of substituents while preserving the spirocyclic core challenging.

The following table summarizes the types of substituents that have been introduced onto the 4-azaspiro[2.5]octane ring system, primarily at the C7 position, based on commercially available derivatives and plausible synthetic transformations from key intermediates.

PositionPrecursorReagent/Reaction TypeIntroduced SubstituentResulting Compound Class
C77-OxoReductive AminationAmino (-NH₂)7-Amino-4-azaspiro[2.5]octanes
C77-OxoGrignard Reagents (R-MgX)Alkyl/Aryl (-R) and Hydroxyl (-OH)7-Alkyl/Aryl-7-hydroxy-4-azaspiro[2.5]octanes
C77-OxoWittig ReactionAlkylidene (=CHR)7-Alkylidene-4-azaspiro[2.5]octanes
C77-HydroxyOxidationOxo (=O)7-Oxo-4-azaspiro[2.5]octanes
C77-HydroxyTosylationp-Toluenesulfonyloxy (-OTs)7-Tosyloxy-4-azaspiro[2.5]octanes
C77-TosyloxyNucleophilic Substitution (e.g., NaN₃, NaCN)Azido (-N₃), Cyano (-CN)7-Azido/Cyano-4-azaspiro[2.5]octanes
C5N/AMulti-step synthesisHydroxymethyl (-CH₂OH)5-(Hydroxymethyl)-4-azaspiro[2.5]octanes

Analytical and Spectroscopic Characterization in Research Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by mapping the chemical environments of its constituent atoms.

¹H NMR Applications for Proton Environments

A ¹H NMR spectrum of Methyl 4-azaspiro[2.5]octane-7-carboxylate would provide crucial information about the number of different types of protons and their neighboring atoms. The spectrum would be expected to show distinct signals for the protons on the cyclopropane (B1198618) ring, the piperidine (B6355638) ring, and the methyl group of the ester. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, and the integration values would correspond to the number of protons for each signal.

¹³C NMR Applications for Carbon Skeleton Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The carbon skeleton, including the spiro carbon, the carbonyl carbon of the ester, the carbons of the piperidine and cyclopropane rings, and the methyl carbon, would each give a distinct signal at a characteristic chemical shift.

Advanced NMR Techniques (e.g., COSY, DEPT) for Connectivity and Multiplicity

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons, identifying which protons are coupled to each other. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be employed to differentiate between CH, CH₂, and CH₃ groups, which can sometimes be ambiguous in a standard ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) and Chemical Ionization Mass Spectrometry (CI-MS)

EI-MS would involve bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound, along with a series of fragment ion peaks that could be pieced together to deduce the structure. CI-MS, a softer ionization technique, would likely produce a more prominent protonated molecule peak [M+H]⁺ with less fragmentation, serving as a clearer indicator of the molecular weight.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a very soft ionization technique that is particularly useful for polar and fragile molecules. For this compound, ESI-MS would be expected to show a strong signal for the protonated molecule [M+H]⁺. This technique is highly accurate for determining the molecular mass of the compound.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for the purification of this compound from reaction mixtures and for the assessment of its purity. The choice of technique is often guided by the scale of the separation and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. While specific HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, general principles and methods applied to analogous structures provide a framework for its analysis.

In research involving related spirocyclic compounds, HPLC is crucial for both purity assessment and for the separation of stereoisomers. For instance, the enantiomeric separation of chiral pharmaceuticals is a critical step in drug development, and HPLC with a chiral stationary phase (CSP) is a widely used and effective technique for this purpose. youtube.comyoutube.com The separation is based on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times. youtube.com

For structurally related chiral azole compounds, successful enantiomeric separations have been achieved using various chiral stationary phases, including those based on macrocyclic glycopeptides and derivatized carbohydrates, under different elution modes such as normal phase, polar organic, and reversed phase. researchgate.net Similarly, a validated chiral HPLC method for the separation of mefloquine (B1676156) enantiomers utilized a Chiralpak IG-3 column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727). researchgate.net

In the context of achiral analysis for purity determination, reversed-phase HPLC is a common approach. A typical system might employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector. For the synthesis of related 4,7-diazaspiro[2.5]octane compounds, purification is often achieved through silica (B1680970) gel column chromatography, a form of liquid chromatography. google.com

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Related Chiral Compounds

ParameterSetting 1 (for Mefloquine Enantiomers) researchgate.netSetting 2 (General for Chiral Azoles) researchgate.net
Column Chiralpak IG-3 (250 x 4.6 mm, 3µm)Various CSPs (e.g., macrocyclic glycopeptide, derivatized carbohydrate)
Mobile Phase 10 mM Ammonium Acetate:Methanol (30:70, v/v)Normal, Polar Organic, or Reversed Phase Modes
Flow Rate 0.7 mL/minNot specified
Detection UV at 284 nmUV
Column Temperature 25°CNot specified

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the analysis of complex mixtures, reaction monitoring, and for obtaining molecular weight information of synthesized compounds.

In the synthesis of a related 4,7-diazaspiro[2.5]octane derivative, Electrospray Ionization Mass Spectrometry (ESI-MS) was used to confirm the identity of the product, with the protonated molecule [M+H]⁺ being observed at m/z 217.3. google.com For the analysis of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate, a closely related structure, predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been calculated, which can aid in its identification by ion mobility-mass spectrometry. uni.lu Similarly, predicted CCS values are available for tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate. uni.lu

The development of a robust LC-MS/MS method for a novel compound typically involves the optimization of chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ionization source, collision energy). For instance, a method for a new pyrrolomycin derivative utilized a C18 column with a mobile phase of 0.1% acetic acid in water and methanol, with detection in the multiple reaction monitoring (MRM) mode. biosynth.com

Interactive Data Table: Predicted Mass Spectrometry Data for Related Azaspiro Compounds

CompoundAdductPredicted m/zPredicted CCS (Ų)Reference
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate[M+H]⁺226.14377157.2 uni.lu
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate[M+Na]⁺248.12571165.3 uni.lu
tert-Butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate[M+H]⁺240.15943161.4 uni.lu
tert-Butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate[M+Na]⁺262.14137169.1 uni.lu

X-Ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique is particularly crucial for chiral molecules like this compound, where the spatial arrangement of atoms can significantly influence its biological activity.

While a specific crystal structure for this compound is not publicly documented, the principles of the technique are well-established. To determine the absolute configuration, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be deduced.

In a study on the synthesis of new indole-hydrazone derivatives, single-crystal X-ray crystallography was used to confirm the E anti-form of the compounds. mdpi.com The crystal system, space group, and unit cell parameters were determined, providing a complete picture of the molecular geometry in the solid state. mdpi.commdpi.com For example, one of the synthesized hydrazones crystallized in the monoclinic crystal system with a P2₁/c space group. mdpi.com

For chiral 6-azaspiro[2.5]octanes, X-ray crystallographic analysis was instrumental in identifying the R-enantiomer as the more potent stereoisomer, guiding further structure-activity relationship (SAR) studies. This highlights the power of this technique in drug discovery.

Interactive Data Table: Illustrative Crystallographic Data for Related Heterocyclic Compounds

ParameterHydrazone Derivative 3b mdpi.comSubstituted Triazolo-pyridazino-indole 3 mdpi.com
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 7.04998(8)5.9308(2)
b (Å) 25.0269(3)10.9695(3)
c (Å) 7.88162(9)14.7966(4)
α (°) 90100.5010(10)
β (°) 104.165(11)98.6180(10)
γ (°) 90103.8180(10)

Applications in Advanced Chemical Synthesis and Material Science Research

Methyl 4-azaspiro[2.5]octane-7-carboxylate as a Versatile Building Block

The utility of this compound as a versatile building block stems from its rigid, three-dimensional structure and the presence of orthogonally reactive functional groups. cymitquimica.com Spirocyclic N-heterocycles are considered privileged building blocks in drug discovery because their three-dimensional character offers an escape from the "flatland" of aromatic compounds, potentially leading to improved physicochemical properties and metabolic stability. researchgate.net The azaspiro[2.5]octane core provides a conformationally restricted scaffold, a desirable feature for designing molecules that fit into specific biological targets. researchgate.netchemrxiv.org

The secondary amine within the piperidine (B6355638) ring can undergo a variety of standard transformations, such as N-alkylation, N-acylation, and reductive amination, allowing for the introduction of diverse substituents. Simultaneously, the methyl ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into various amides, further expanding the synthetic possibilities. This dual functionality makes the molecule a key intermediate for creating more complex derivatives.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₅NO₂
Molar Mass 169.22 g/mol
Predicted Density 1.11 ± 0.1 g/cm³
Predicted Boiling Point 243.3 ± 33.0 °C

| Predicted pKa | 10.43 ± 0.40 |

The structure of this compound is an ideal starting point for the synthesis of more elaborate heterocyclic systems. The nitrogen and ester functionalities serve as handles for annulation reactions, where additional rings can be fused onto the initial scaffold. For instance, the synthesis of related 4,7-diazaspiro[2.5]octane compounds often involves multi-step processes including substitution, protection, deprotection, and reduction, highlighting how these core structures can be extensively modified. google.com The secondary amine allows for the construction of bicyclic systems through intramolecular cyclization reactions after appending a suitable side chain. Similarly, the ester group can be transformed into a reactive handle that participates in ring-forming reactions, leading to novel polycyclic architectures.

In medicinal chemistry and drug discovery, the spatial arrangement of atoms is critical for a molecule's interaction with its biological target. Spirocyclic scaffolds are highly sought after because they provide a rigid and well-defined three-dimensional geometry. researchgate.net The azaspiro[2.5]octane framework of the title compound fixes the relative orientation of substituents attached to the piperidine and cyclopropane (B1198618) rings. This conformational restriction is advantageous for creating libraries of compounds where the diversity is generated by varying substituents at specific vectors in 3D space. chemrxiv.org This controlled spatial diversification can enhance target selectivity and improve the drug-like properties of the resulting molecules. researchgate.net

Role in Chemical Library Synthesis and Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules from a common starting material. The goal is to explore novel areas of chemical space and identify new biologically active compounds. This compound is an excellent scaffold for DOS due to its multiple functionalization points. Starting from this single core, divergent synthetic pathways can be employed.

For example:

Pathway A: The secondary amine is acylated with a library of carboxylic acids, while the ester is hydrolyzed to the acid.

Pathway B: The amine is reductively aminated with a library of aldehydes, while the ester is reduced to an alcohol.

Pathway C: The amine is used in a multicomponent reaction, while the ester is converted to a series of amides.

This approach allows for the rapid generation of a large number of distinct analogues with varied stereochemical and electronic properties. The development of stereodivergent enzymatic methods for synthesizing azaspirocycles further highlights the importance of these scaffolds in generating compound libraries with high stereochemical purity for drug discovery efforts. chemrxiv.org

Contribution to the Development of Chiral Ligands and Catalysts

The this compound molecule is inherently chiral, with a stereocenter at the C7 carbon atom. Chiral ligands are essential components in asymmetric catalysis, where they are used to control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over another. researchgate.net

While specific literature detailing the use of this compound as a direct precursor for chiral ligands is not prominent, its structural features make it a promising candidate for such applications. The rigid spirocyclic framework can provide a well-defined chiral environment around a metal center. The secondary amine and the carboxylate group (after hydrolysis) can act as coordination sites for metal ions. The development of chiral ligands from other spirocyclic systems, such as 1-oxa-2-azaspiro[2.5]octanes and spiro-proline derivatives, for use in asymmetric reactions demonstrates the potential of this structural class. mdpi.comresearchgate.net The synthesis of chiral phosphabarrelene-pyridine ligands for asymmetric hydrogenation underscores the ongoing interest in novel chiral scaffolds. researchgate.net

Precursor for Novel Spirocyclic Systems and Analogues

Beyond serving as a scaffold for substituent diversification, this compound can act as a precursor for the synthesis of entirely new spirocyclic systems. The inherent strain of the cyclopropane ring can be exploited in ring-opening reactions to generate different functionalized piperidine derivatives. Furthermore, the existing piperidine ring can be modified through ring-expansion or ring-contraction protocols. Patent literature describes the synthesis of related compounds like 4,7-diazaspiro[2.5]octane and 4-oxa-7-azaspiro[2.5]octane, which are themselves valuable intermediates for pharmaceutically active agents, indicating a broader utility for the spiro[2.5]octane framework in creating novel analogues. google.comgoogle.com The development of synthetic routes to various azaspiro[3.4]octanes and other spirocycles from common starting materials illustrates the principle of transforming one spirocyclic core into another to access new chemical space. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4,7-diazaspiro[2.5]octane
4-oxa-7-azaspiro[2.5]octane
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
1-oxa-2-azaspiro[2.5]octane

Emerging Research Frontiers and Future Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of spirocyclic systems, particularly those containing heteroatoms, presents unique challenges in achieving high efficiency and stereoselectivity. researchgate.net Traditional methods often involve multi-step sequences and harsh reaction conditions. However, the demand for greener and more sustainable chemical processes is driving the exploration of innovative synthetic strategies. researchgate.netenvirobiotechjournals.com

Recent advancements in synthetic organic chemistry offer promising avenues for the construction of the 4-azaspiro[2.5]octane core. One potential approach involves the dearomative spirocyclization of N-acyl sulfonamides, which can be achieved electrochemically in a continuous-flow system, thereby avoiding the need for external catalysts or supporting electrolytes. researchgate.net Another innovative strategy is the use of photocatalysis to enable the formation of γ-lactams from readily available precursors through C-N bond formation and cyclization, highlighting a move towards more environmentally friendly methods. researchgate.net

Furthermore, enzymatic and biocatalytic approaches are emerging as powerful tools for the asymmetric synthesis of complex molecules. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles, yielding azaspiro[2.y]alkanes with high diastereo- and enantioselectivity. chemrxiv.org Such methods, which can be performed on a gram scale without organic co-solvents, represent a significant step towards the practical and scalable synthesis of compounds like Methyl 4-azaspiro[2.5]octane-7-carboxylate. chemrxiv.org

A plausible synthetic route to this compound could be adapted from methodologies developed for related diazaspiro compounds. For instance, a method for synthesizing 4,7-diazaspiro[2.5]octane compounds utilizes a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate (B1207046) as a starting material. google.com This process involves substitution, protection, deprotection, and reduction steps, and notably avoids the use of hazardous reagents like boron trifluoride diethyl etherate. google.com

Synthetic StrategyKey FeaturesPotential Advantages for this compound SynthesisReference
Electrochemical Dearomative SpirocyclizationContinuous-flow, catalyst-freeHigh efficiency, reduced waste researchgate.net
Photocatalytic CyclizationUse of light as an energy sourceMild reaction conditions, green chemistry researchgate.net
Enzymatic Carbene TransferHigh stereoselectivity, scalableAccess to specific stereoisomers chemrxiv.org
Modified Diazaspiro SynthesisAvoidance of hazardous reagentsImproved safety profile for industrial applications google.com

Advanced Applications in Material Science and Supramolecular Chemistry

The unique three-dimensional structure of spirocyclic compounds makes them attractive candidates for applications in material science and supramolecular chemistry. The rigid framework of the 4-azaspiro[2.5]octane core can be exploited to create novel materials with tailored properties. While direct applications of this compound in these fields are still in their infancy, the inherent characteristics of the scaffold suggest significant potential.

In material science, the incorporation of spirocyclic units into polymer backbones can influence their thermal stability, solubility, and mechanical properties. The defined spatial orientation of substituents on the spirocyclic core could be used to control the packing of polymer chains and the morphology of thin films.

In the realm of supramolecular chemistry, which focuses on non-covalent interactions between molecules, the azaspiro[2.5]octane scaffold can serve as a versatile building block for the construction of complex host-guest systems and self-assembling architectures. The nitrogen atom in the piperidine (B6355638) ring and the carboxylate group can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular structures. These assemblies could find applications in areas such as molecular recognition, sensing, and catalysis. The development of macrocycles and other host molecules based on this spirocyclic unit could lead to new functional materials with advanced properties.

Theoretical Insights and Predictive Modeling in Spirocyclic Chemistry

Computational chemistry and theoretical modeling are indispensable tools for understanding the structure, properties, and reactivity of complex molecules like this compound. These methods provide insights that can guide synthetic efforts and the design of new functional molecules.

Structural and conformational analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy, revealing how the relative configuration and preferred conformations are influenced by substituents on the rings. nih.gov Such studies, when combined with quantum chemical calculations, can provide a detailed picture of the three-dimensional shape of this compound and the steric and electronic effects of its functional groups.

Predictive modeling can be used to estimate various physicochemical properties of the molecule, such as its solubility, lipophilicity, and electronic properties. For instance, the calculated XlogP (a measure of lipophilicity) for the parent 6-azaspiro[2.5]octane is 1.3, indicating a relatively balanced hydrophilic-lipophilic character. nih.gov These predictions are valuable in the context of drug design and materials science, as they can help to anticipate the behavior of the molecule in different environments.

Computational MethodType of Information GainedRelevance to this compoundReference
NMR Spectroscopy and Conformational AnalysisDetermination of preferred 3D structure and substituent effectsUnderstanding molecular shape and reactivity nih.gov
Quantum Chemical CalculationsElectronic structure, charge distribution, reaction mechanismsPredicting reactivity and designing synthetic routes nih.gov
Predictive Modeling (e.g., XlogP)Estimation of physicochemical propertiesGuiding applications in drug design and material science nih.gov

Interdisciplinary Research Opportunities in Chemical Biology and Drug Design (Focus on Synthetic Strategy and Scaffold Design)

The rigid, three-dimensional nature of spirocyclic scaffolds is a highly desirable feature in modern drug design. bldpharm.com The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter that often correlates with improved clinical success rates for drug candidates. bldpharm.com The 4-azaspiro[2.5]octane framework, as present in this compound, offers a versatile platform for the development of new therapeutic agents.

The azaspiro[2.5]octane scaffold has been successfully incorporated into a variety of biologically active compounds. For example, derivatives of 6-azaspiro[2.5]octane have been identified as potent and selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor, which is a target for the treatment of neurological and psychiatric disorders. researchgate.netnih.gov Furthermore, this scaffold has been used to develop potent GLP-1 receptor agonists for the treatment of metabolic diseases. The ability to modify substituents on both the cyclopropane (B1198618) and piperidine rings allows for the fine-tuning of pharmacological properties.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-azaspiro[2.5]octane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-azaspiro[2.5]octane-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.